REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.I[CH2:11][CH2:12][CH3:13].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:11]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1)[CH2:12][CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)N)CC1
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (CH2Cl2—CH3OH, 12:1 )
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1CCC(CC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |